2-(1H-Indol-5-YL)acetic acid
Overview
Description
2-(1H-Indol-5-YL)acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, specifically, is structurally related to indole-3-acetic acid, a key plant hormone involved in various growth and developmental processes .
Mechanism of Action
Target of Action
2-(1H-Indol-5-YL)acetic acid, also known as indole-3-acetic acid (IAA), is a derivative of indole . It is known to target interleukin-2 , a cytokine signaling molecule in the immune system. Interleukin-2 plays a crucial role in the body’s natural response to microbial infection and in discriminating between foreign (non-self) and self.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors . This suggests that this compound may interact with its targets, such as interleukin-2, and induce changes that affect the body’s immune response.
Biochemical Pathways
Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that this compound may be involved in similar biochemical pathways. The compound’s effects on these pathways and their downstream effects are subjects of ongoing research.
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
2-(1H-Indol-5-YL)acetic acid binds with high affinity to multiple receptors, which makes it helpful in developing new useful derivatives . It possesses various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Cellular Effects
This compound has been shown to inhibit the growth of human bladder cancer cells and increase the uptake of fatty acids by these cells . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nuclear hormone receptors, which regulate lipid biosynthesis . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it’s a lipogenic agent used in the treatment of cancer
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-5-YL)acetic acid typically involves the reaction of indole with glycolic acid in the presence of a base at elevated temperatures . Another method includes the Fischer indole synthesis using glutamic acid and phenylhydrazine, where glutamic acid is converted to the necessary aldehyde via Strecker degradation .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale organic synthesis techniques, including catalytic hydrogenation and electrophilic substitution reactions. The specific conditions and catalysts used can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Indol-5-YL)acetic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(1H-Indol-5-YL)acetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Indole-3-acetic acid: A key plant hormone with similar structural features and biological functions.
5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with distinct pharmacological properties.
(2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: A related compound with unique chemical and biological characteristics.
Uniqueness: 2-(1H-Indol-5-YL)acetic acid stands out due to its specific substitution pattern on the indole ring, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance among indole derivatives .
Properties
IUPAC Name |
2-(1H-indol-5-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-10(13)6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDWMQWLWGXEET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593382 | |
Record name | (1H-Indol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34298-84-5 | |
Record name | (1H-Indol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-indol-5-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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